molecular formula C18H23N3O4S B2758720 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)piperidine CAS No. 1105202-01-4

3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)piperidine

Cat. No.: B2758720
CAS No.: 1105202-01-4
M. Wt: 377.46
InChI Key: JDFRBSJKPRFXLI-UHFFFAOYSA-N
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Description

3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)piperidine is a complex organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)piperidine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

    Introduction of the Trimethoxyphenyl Group: The final step involves the coupling of the trimethoxyphenyl group to the piperidine-thiadiazole intermediate, often through a Friedel-Crafts acylation reaction using a trimethoxybenzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid, nitric acid, or halogens under controlled conditions.

Major Products

    Oxidation: Quinones or other oxidized aromatic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)piperidine may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)piperidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and trimethoxyphenyl group can facilitate binding to these targets, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone: Similar structure but with one less methoxy group.

    (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

The presence of the trimethoxyphenyl group in 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)piperidine distinguishes it from similar compounds. This group can enhance the compound’s reactivity and potential biological activity. Additionally, the combination of the thiadiazole and piperidine rings provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-11-19-20-17(26-11)12-6-5-7-21(10-12)18(22)13-8-14(23-2)16(25-4)15(9-13)24-3/h8-9,12H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFRBSJKPRFXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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